4-Ethyl-6-(methylamino)-1,3,5-triazin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-6-(methylamino)-1,3,5-triazin-2-ol is a triazine derivative with potential applications in various fields of chemistry, biology, and industry. Triazines are a class of nitrogen-containing heterocycles that have been extensively studied due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-(methylamino)-1,3,5-triazin-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethyl-1,3,5-triazin-2-amine with formaldehyde and methylamine. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-(methylamino)-1,3,5-triazin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazine N-oxide derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
4-Ethyl-6-(methylamino)-1,3,5-triazin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-(methylamino)-1,3,5-triazin-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α by modulating the NF-kB inflammatory pathway . Additionally, it may exert neuroprotective effects by reducing endoplasmic reticulum stress and apoptosis in neuronal cells .
Comparison with Similar Compounds
4-Ethyl-6-(methylamino)-1,3,5-triazin-2-ol can be compared with other triazine derivatives such as:
2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine: Similar structure but with a methoxy group instead of an ethyl group.
4-Ethyl-6-methyl-1,3,5-triazin-2-ol: Similar structure but without the methylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazine derivatives.
Properties
Molecular Formula |
C6H10N4O |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
6-ethyl-4-(methylamino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C6H10N4O/c1-3-4-8-5(7-2)10-6(11)9-4/h3H2,1-2H3,(H2,7,8,9,10,11) |
InChI Key |
YKWYQAPJMOMTNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=O)N1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.